molecular formula C5H7N3O2 B1626551 Ethyl 1H-1,2,3-triazole-1-carboxylate CAS No. 35847-32-6

Ethyl 1H-1,2,3-triazole-1-carboxylate

Cat. No. B1626551
CAS RN: 35847-32-6
M. Wt: 141.13 g/mol
InChI Key: YHUXQPLGGYIXNA-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,3-triazole-1-carboxylate is a compound with the molecular formula C5H7N3O2 . It is a white to yellow solid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives can be achieved through click-chemistry, which are rapid reactions with good yields . This allows the synthesis of a great diversity of derivatives by making minor changes in the reagents . The products are obtained with good yields through a synthetic route which uses readily available non-expensive commercial reagents and without any further purification of any product or intermediate .


Molecular Structure Analysis

The molecular structure of Ethyl 1H-1,2,3-triazole-1-carboxylate is characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Ethyl 1H-1,2,3-triazole-1-carboxylate can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford target molecules .


Physical And Chemical Properties Analysis

Ethyl 1H-1,2,3-triazole-1-carboxylate is a white to yellow solid . It has a molecular weight of 141.13 . The compound is stored at -20°C .

properties

IUPAC Name

ethyl triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-3-6-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUXQPLGGYIXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536939
Record name Ethyl 1H-1,2,3-triazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-1,2,3-triazole-1-carboxylate

CAS RN

35847-32-6
Record name Ethyl 1H-1,2,3-triazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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